molecular formula C19H15N3O3 B2815552 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-31-8

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2815552
CAS No.: 478042-31-8
M. Wt: 333.347
InChI Key: DLLBJZZYUKMQES-UHFFFAOYSA-N
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Description

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound belonging to the class of cinnolines This compound is characterized by its unique structure, which includes a nitrobenzyl group attached to a dihydrobenzo[h]cinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves a multi-step process. One common method starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then reacted with benzylamine in the presence of a base such as cesium hydroxide in a mixture of ethanol and water at elevated temperatures (100°C) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as column chromatography, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzyl alcohol
  • 2-nitrosobenzaldehyde
  • 2-nitrobenzylamine

Uniqueness

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to its specific structure, which combines a nitrobenzyl group with a cinnoline ring system.

Properties

IUPAC Name

2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18-11-15-9-8-14-5-1-2-7-17(14)19(15)20-21(18)12-13-4-3-6-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBJZZYUKMQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320017
Record name 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478042-31-8
Record name 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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